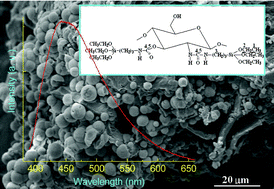Functional nanostructured chitosan–siloxane hybrids
Journal of Materials Chemistry Pub Date: 2005-07-26 DOI: 10.1039/B505875A
Abstract
New organic–inorganic hybrids were prepared by a sol–gel method from the

Recommended Literature
- [1] Phosphorylated graphene monoliths with high mixed proton/electron conductivity†
- [2] Infrared and fluorescence assessment of the hydration status of the tryptophan gate in the influenza A M2 proton channel†
- [3] Front cover
- [4] Isolation and characterisation of Cs-symmetry C60Me5O2OH, the first methylated fullerenol; a bis-epoxide with two oxygens in a pentagonal ring
- [5] Back cover
- [6] Perylenediimide—metal ion dyads for photo-induced electron transfer†
- [7] Research Highlights
- [8] The measurement of the rate of rapid reactions by a thermal method
- [9] Intramolecular charge transfer processes in donor–acceptor substituted vinyltetrahydropyrenes†‡
- [10] A novel ascorbic acid sensor based on the Fe3+/Fe2+ modulated photoluminescence of CdTe quantum dots@SiO2 nanobeads†










